molecular formula C11H18O2 B13074552 2-(Ethoxymethylidene)-3,5-dimethylcyclohexan-1-one

2-(Ethoxymethylidene)-3,5-dimethylcyclohexan-1-one

Cat. No.: B13074552
M. Wt: 182.26 g/mol
InChI Key: BXQAWMCZTJHZDI-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethoxymethylidene)-3,5-dimethylcyclohexan-1-one is a chemical compound that belongs to the class of cyclohexanones It is characterized by the presence of an ethoxymethylidene group attached to the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)-3,5-dimethylcyclohexan-1-one typically involves the reaction of 3,5-dimethylcyclohexanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl formate to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

2-(Ethoxymethylidene)-3,5-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethoxymethylidene)-3-oxo esters: These compounds share a similar ethoxymethylidene group and exhibit comparable reactivity.

    Ethyl 2-ethoxymethylidenecyanoacetate: Another compound with an ethoxymethylidene group, used in similar synthetic applications.

Uniqueness

2-(Ethoxymethylidene)-3,5-dimethylcyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(2E)-2-(ethoxymethylidene)-3,5-dimethylcyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-4-13-7-10-9(3)5-8(2)6-11(10)12/h7-9H,4-6H2,1-3H3/b10-7+

InChI Key

BXQAWMCZTJHZDI-JXMROGBWSA-N

Isomeric SMILES

CCO/C=C/1\C(CC(CC1=O)C)C

Canonical SMILES

CCOC=C1C(CC(CC1=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.